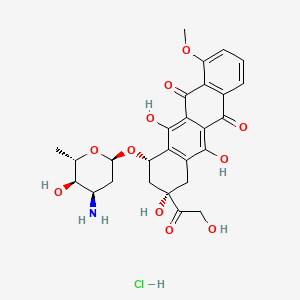
(E)-methyl 2-(phenyl(pyridin-2-yl)methylene)hydrazinecarbodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-methyl 2-(phenyl(pyridin-2-yl)methylene)hydrazinecarbodithioate is a complex organic compound featuring a combination of phenyl, pyridinyl, and hydrazinecarbodithioate groups
Métodos De Preparación
The synthesis of (E)-methyl 2-(phenyl(pyridin-2-yl)methylene)hydrazinecarbodithioate typically involves the reaction of pyridin-2-yl hydrazinecarbodithioate with a phenyl-substituted aldehyde under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is usually heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
(E)-methyl 2-(phenyl(pyridin-2-yl)methylene)hydrazinecarbodithioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or pyridinyl rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Condensation: It can also undergo condensation reactions with various carbonyl compounds to form more complex structures.
Aplicaciones Científicas De Investigación
(E)-methyl 2-(phenyl(pyridin-2-yl)methylene)hydrazinecarbodithioate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds, which are of interest in medicinal chemistry.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent, given its ability to interact with biological macromolecules.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (E)-methyl 2-(phenyl(pyridin-2-yl)methylene)hydrazinecarbodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
(E)-methyl 2-(phenyl(pyridin-2-yl)methylene)hydrazinecarbodithioate can be compared with other similar compounds, such as:
Pyridin-2-yl derivatives: These compounds share the pyridinyl group and have similar chemical properties.
Phenyl-substituted hydrazinecarbodithioates: These compounds have a phenyl group attached to the hydrazinecarbodithioate moiety and exhibit similar reactivity.
Heterocyclic compounds: Compounds containing both pyridinyl and phenyl groups, which are used in various chemical and biological applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
26158-28-1 |
|---|---|
Fórmula molecular |
C14H13N3S2 |
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
methyl N-[(E)-[phenyl(pyridin-2-yl)methylidene]amino]carbamodithioate |
InChI |
InChI=1S/C14H13N3S2/c1-19-14(18)17-16-13(11-7-3-2-4-8-11)12-9-5-6-10-15-12/h2-10H,1H3,(H,17,18)/b16-13+ |
Clave InChI |
UIILRWXOQVCBIG-DTQAZKPQSA-N |
SMILES isomérico |
CSC(=S)N/N=C(\C1=CC=CC=C1)/C2=CC=CC=N2 |
SMILES canónico |
CSC(=S)NN=C(C1=CC=CC=C1)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


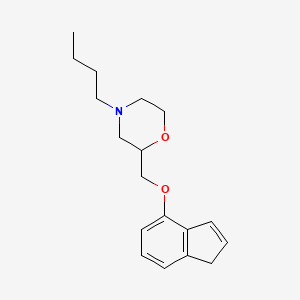
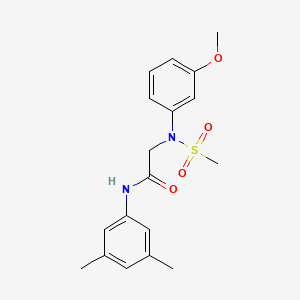

![1-Benzyl-2-[(4-chlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14157048.png)
![(4aS,9bR)-2,8-dimethyl-5-[(4-nitrophenyl)sulfonyl]-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B14157049.png)
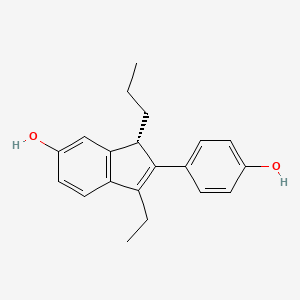


![N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B14157084.png)
![[5-Amino-3-(4-methoxyphenyl)-2-methylimidazol-4-yl]-phenylmethanone](/img/structure/B14157088.png)
![7-amino-5-(2,4-dichlorophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B14157096.png)
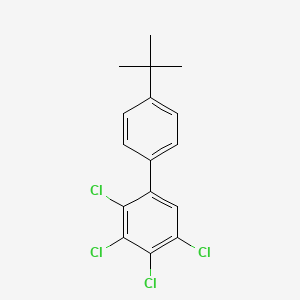
![N-[3-(2-methoxyphenyl)-3-methylpentyl]-2-phenylacetamide](/img/structure/B14157107.png)
